molecular formula C10H13Cl2NO B7932213 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7932213
M. Wt: 234.12 g/mol
InChI Key: ZVBAJKQACDQQEJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol (chemical formula: C₁₀H₁₂Cl₂NO) is a substituted ethanolamine derivative featuring a 2,5-dichlorobenzyl group attached to a methyl-amino-ethanol backbone. This compound is structurally characterized by its dichlorinated aromatic ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBAJKQACDQQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.

    Reduction: Formation of 2,5-dichlorobenzylamine or 2,5-dichlorobenzyl alcohol.

    Substitution: Formation of 2,5-dichlorobenzyl ethers or thioethers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol. Research indicates that derivatives of similar structures exhibit significant antibacterial and antifungal activities.

  • Case Study : A series of benzimidazole derivatives were synthesized and evaluated for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups demonstrated enhanced activity, suggesting that modifications to the molecular structure can improve efficacy against resistant strains .
CompoundBacterial StrainMIC (µg/mL)Reference
15S. aureus12.5–25Desai et al., 2014
26MRSA2Luo et al., 2015

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been extensively studied. Various derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

  • Case Study : A study evaluated the anti-inflammatory properties of several substituted benzimidazole derivatives. Compounds were tested for their ability to reduce edema in animal models, with some exhibiting significant reductions compared to standard anti-inflammatory drugs like diclofenac .
Compound% Inhibition (edema)Reference
13692.7Moneer et al., 2016
15274.17Rathore et al., 2017

Analgesic Properties

The analgesic effects of compounds similar to this compound have also been investigated. These studies focus on the ability of these compounds to alleviate pain through various mechanisms.

  • Case Study : In a series of experiments involving acetic acid-induced writhing in mice, several benzimidazole derivatives demonstrated significant analgesic activity. The results indicated that structural modifications could enhance pain-relieving properties compared to standard analgesics .
Compound% Writhing InhibitionReference
16688.24Brishty et al., 2020
17088.81Saha et al., 2020

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. The presence of chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the aminoethanol moiety can interact with proteins and enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparison with Similar Compounds

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (C₁₄H₁₃Cl₂NO)

  • Key Differences: Substitution Pattern: The 2,6-dichloro configuration on the benzyl group (vs. 2,5-dichloro in the target compound) alters molecular planarity and steric interactions. The 2,6-dichloro derivative exhibits a dihedral angle of 67.71° between the dichlorophenyl and ethanol-substituted benzene rings, stabilizing intramolecular N–H···Cl and N–H···O hydrogen bonds . Crystallographic Data: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, and β = 107.18° . Physicochemical Properties:
  • Molecular Weight: 282.15 g/mol (vs. ~238.11 g/mol for the target compound).
  • Solubility: Enhanced solubility in polar solvents due to hydrogen-bonding interactions.

2-[(4-Chloro-benzyl)-ethyl-amino]-ethanol (C₁₁H₁₅ClNO)

  • Key Differences :
    • Substitution: Single chlorine at the para position (vs. dichloro substitution) reduces steric hindrance and electron-withdrawing effects.
    • Applications: Likely less potent in biological systems compared to dichloro analogues due to reduced halogen bonding .

Functional Group Variations in Ethanolamine Derivatives

2-((2-Methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂)

  • Key Differences: Substituents: Methoxyethyl group replaces the dichlorobenzyl moiety, increasing hydrophilicity. Synthesis: Synthesized via alkylation of 2-methoxyethylamine with 2-bromoethanol in toluene, yielding 88% crude product . Applications: Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its polar, non-halogenated structure .

2-[(2-Amino-3,5-dibromobenzyl)amino]-3-methylbutanol

  • Key Differences: Halogenation: Bromine substituents (vs. Synthesis: Prepared via reductive amination using tetrabutylammonium borohydride, yielding a pale yellow gel (60% yield) .

Physicochemical and Crystallographic Comparison

Compound Molecular Weight (g/mol) Substituent Pattern Crystal System Key Interactions
2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol ~238.11 2,5-dichloro, methyl-amino N/A Likely N–H···O, C–H···π (inferred)
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 282.15 2,6-dichloro, ethanol Monoclinic (P2₁/c) N–H···Cl, N–H···O, π–π stacking
2-((2-Methoxyethyl)(methyl)amino)ethanol 133.19 Methoxyethyl, methyl-amino N/A O–H···O (polar interactions)

Biological Activity

2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety attached to a methylamino group and an ethanol backbone. Its structure is pivotal in determining its biological activity, particularly in interactions with microbial targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against a range of bacteria and fungi.

In Vitro Studies

A study conducted by Birajdar et al. (2013) demonstrated that derivatives of similar structures showed moderate to good activity against Gram-positive and Gram-negative pathogens. The minimal inhibitory concentration (MIC) values for these compounds ranged from 1 µg/mL to 32 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Microbial Strain MIC (µg/mL) Reference
Staphylococcus aureus1 - 2Birajdar et al. (2013)
Escherichia coli4 - 16Birajdar et al. (2013)
Pseudomonas aeruginosa8 - 32Birajdar et al. (2013)

The antimicrobial activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of bacterial cell walls.
  • Interference with Protein Synthesis : The compound may bind to bacterial ribosomes, inhibiting protein synthesis.
  • Membrane Disruption : The lipophilic nature of the dichlorobenzyl group can disrupt microbial membranes, leading to cell lysis .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of related compounds against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited MIC values comparable to standard antibiotics, indicating potential as alternative treatments .
  • Synergistic Effects : Research has shown that combining this compound with other antimicrobial agents can enhance its efficacy against resistant strains. This synergistic effect was particularly noted in studies involving combinations with fluoroquinolones .

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